Product packaging for Benazepril ethyl ester(Cat. No.:CAS No. 103129-58-4)

Benazepril ethyl ester

Cat. No.: B046385
CAS No.: 103129-58-4
M. Wt: 452.5 g/mol
InChI Key: NKPNCAYTOLXSEG-VXKWHMMOSA-N
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Description

Benazepril ethyl ester is a pivotal synthetic intermediate in the chemical synthesis of Benazepril, a well-characterized angiotensin-converting enzyme (ACE) inhibitor. Its primary research value lies in its role as a protected prodrug form, where the ethyl ester group enhances the compound's lipophilicity, facilitating permeability studies across biological membranes. In pharmaceutical research, this ester is critical for investigating the metabolic activation pathway of Benazepril, which is hydrolyzed in vivo to its active diacid metabolite, Benazeprilat. Researchers utilize this compound to study synthetic routes, optimize catalytic processes for ester hydrolysis, and develop analytical methods for quality control and pharmacokinetic profiling. Its application is fundamental in preclinical cardiovascular research, enabling the exploration of the renin-angiotensin-aldosterone system (RAAS) and the development of novel antihypertensive agents. This compound is provided as a high-purity material to ensure reproducibility in chemical and pharmacological assays.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H32N2O5 B046385 Benazepril ethyl ester CAS No. 103129-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-[[(3S)-1-(2-ethoxy-2-oxoethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N2O5/c1-3-32-24(29)18-28-23-13-9-8-12-20(23)15-17-21(25(28)30)27-22(26(31)33-4-2)16-14-19-10-6-5-7-11-19/h5-13,21-22,27H,3-4,14-18H2,1-2H3/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPNCAYTOLXSEG-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145665
Record name Benazepril ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103129-58-4
Record name Benazepril ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103129584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benazepril ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENAZEPRIL ETHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53IWT5YZ1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Stereochemical Control of Benazepril Ethyl Ester

Retrosynthetic Strategies for Benazepril (B1667978) Ethyl Ester and its Key Intermediates

The synthesis of benazepril ethyl ester, a molecule with two chiral centers, necessitates a convergent and stereocontrolled approach. Retrosynthetic analysis, a method of deconstructing the target molecule to identify potential starting materials, reveals several key intermediates. The primary disconnection points are the amide bond within the seven-membered benzazepine ring and the secondary amine linkage connecting the two main fragments.

A common retrosynthetic strategy identifies two crucial building blocks: a chiral benzazepine derivative and a chiral α-amino acid ester derivative. google.com This leads to key intermediates such as:

(3S)-3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H- ontosight.aibenzazepin-2-one and its protected forms. google.com

Ethyl (2R)-2-hydroxy-4-phenylbutyrate or its activated analogues, like triflates or nosylates. google.comnewdrugapprovals.org

Another powerful approach involves the formation of the secondary amine via a Michael addition, which points to intermediates like L-homophenylalanine ethyl ester and a suitable Michael acceptor. nih.govmdpi.com A retrosynthetic pathway for a related intermediate, ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- ontosight.ai-benzazepin-2-one-1-acetate, has also been outlined, highlighting 3-bromo-2,3,4,5-tetrahydro-1H- ontosight.ai-benzazepin-2-one as a key precursor. ijpsonline.com

Enantioselective Synthetic Methodologies

Achieving the correct stereochemistry is paramount in the synthesis of this compound. Various enantioselective methods have been developed to establish the two chiral centers with high fidelity.

Asymmetric Aza-Michael Reaction Approaches for Chiral Intermediate Preparation

A highly effective strategy for the enantioselective synthesis of benazepril involves an asymmetric aza-Michael reaction. nih.govmdpi.comnih.gov This key step establishes the second chiral center by reacting a chiral amine with an α,β-unsaturated carbonyl compound.

In a formal synthesis of benazepril, commercially available L-homophenylalanine ethyl ester (LHPE), which provides one of the chiral centers, is used as the nucleophile. mdpi.com It is added to 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester in an asymmetric 1,4-addition. nih.govmdpi.com This reaction produces the coupled product, (2S,2'S)-2-(1-(methoxycarbonyl)-3-(2-nitrophenyl)-3-oxopropylamino)-4-phenylbutyric acid ethyl ester, as a mixture of diastereomers. nih.gov Subsequent reduction of the nitro group and in-situ intramolecular cyclization yields a key bicyclic lactam intermediate, (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester. nih.govmdpi.com

The diastereoselectivity of this aza-Michael reaction is significantly influenced by the choice of solvent. mdpi.com Research has shown that chlorinated solvents like dichloromethane (B109758) provide the highest diastereomeric ratios. researchgate.net

EntrySolventReaction Time (h)Diastereomeric Ratio (S,S) : (R,S)
1Dichloromethane174.20 : 1
2Acetonitrile (B52724)263.75 : 1
3Ethanol182.15 : 1
4Isopropanol161.91 : 1
5Toluene161.60 : 1
6THF161.53 : 1

Table adapted from research findings on the solvent effect in the asymmetric aza-Michael reaction for a benazepril intermediate. researchgate.net

Bioreductive Pathways in Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative for preparing chiral intermediates. In the context of benazepril synthesis, enzymatic reactions have been employed to set key stereocenters.

One such approach utilizes an aminotransferase from Enterobacter sp. for the asymmetric synthesis of a benazepril intermediate. researchgate.net This enzyme catalyzes the transamination of a keto-acid precursor, sodium 4-methoxy-4-(2-nitrophenyl)-2-oxobutanoate, to introduce the chiral amine with high enantioselectivity. researchgate.net Another bioreductive strategy employs alcohol dehydrogenases (ADHs) for the stereoselective reduction of carbonyl compounds, which are precursors to the chiral side chain of benazepril. researchgate.net For instance, the reduction of alkyl 2-oxo-4-phenylbutyrate precursors can be achieved with high stereochemical control using microbial reductases. researchgate.net

Diastereoselective Synthesis Considerations and Control

Control of diastereoselectivity is a critical aspect, whether the chiral centers are introduced sequentially or simultaneously. In the asymmetric aza-Michael reaction, while the inherent chirality of L-homophenylalanine ethyl ester directs the formation of the new stereocenter, external factors are crucial for maximizing the desired diastereomer. Studies have shown that solvent polarity plays a dominant role, with less polar solvents like dichloromethane favoring the desired (S,S) isomer. mdpi.comresearchgate.net Reaction time is also a factor; prolonged reactions can lead to epimerization and a decrease in the diastereomeric ratio. mdpi.com

In other synthetic routes, diastereoselectivity is controlled during the coupling of the two main fragments. For example, the condensation of (3S)-3-amino-1-t-butoxycarbonylmethyl-2,3,4,5-tetrahydro-1H-benzazepine-2-one with ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate (B1204436) proceeds with high diastereoselectivity, yielding a product with a 96:4 ratio of SS:SR diastereomers. newdrugapprovals.org Furthermore, highly efficient diastereoselective synthesis of functionalized benzazepine cores has been achieved through the stereocontrolled addition of Grignard reagents to oxa-bridged benzazepine precursors. rsc.orgrsc.org

Derivatization of Core Benzazepine and Phenylpropyl Moieties

The synthesis of this compound inherently involves the derivatization of its core components: the benzazepine lactam and the phenylpropyl side chain. The benzazepine ring is typically derivatized at the N-1 and C-3 positions.

The N-1 position is alkylated, often with an ester-containing group like benzyl (B1604629) bromoacetate (B1195939) or ethyl bromoacetate, to install the acetic acid side chain. newdrugapprovals.orgnih.gov The C-3 position of the benzazepine core is functionalized to introduce the amino group that will be coupled with the side chain. This can be achieved through various methods, including the reduction of a 3-azido derivative, which is itself prepared from a 3-chloro intermediate. newdrugapprovals.orgnewdrugapprovals.org

The phenylpropyl moiety is typically derived from 2-hydroxy-4-phenylbutyric acid or 2-oxo-4-phenylbutyric acid. newdrugapprovals.orggoogle.com The hydroxyl group is often converted into a good leaving group, such as a triflate or nosylate, to facilitate nucleophilic substitution by the amino group of the benzazepine core. newdrugapprovals.org

Advanced Synthetic Techniques in this compound Manufacturing Research

To improve efficiency, yield, and environmental footprint, researchers have explored advanced synthetic techniques for preparing benazepril and its intermediates.

One such method is the use of microwave-assisted synthesis. ijpsonline.comnih.gov The synthesis of ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- ontosight.ai-benzazepin-2-one-1-acetate, a key intermediate, was shown to be drastically accelerated under microwave irradiation compared to conventional thermal methods, reducing reaction times from hours to minutes while maintaining comparable yields. nih.gov

Multicomponent reactions (MCRs) have also been applied to streamline the synthesis. A novel approach utilized an Ugi three-component reaction, combining an isocyanide, 3-phenylpropanal, and a benzazepine-derived amine in the presence of TiCl₄ as a catalyst. ias.ac.in This strategy allows for the rapid assembly of a complex scaffold, which is then converted to the target ester in subsequent steps. This method demonstrates high atom economy and efficiency, key principles of green chemistry. ias.ac.in

Microwave-Assisted Synthetic Enhancements

The synthesis of key intermediates for this compound has been notably accelerated through the use of microwave irradiation. nih.govnih.gov Traditional thermal methods for synthesizing intermediates like ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- nih.gov-benzazepin-2-one-1-acetate often require prolonged reaction times. nih.gov In contrast, microwave-assisted synthesis offers a rapid and efficient alternative, drastically reducing the time required for chemical conversions without compromising the yield. nih.govnih.gov

Research has demonstrated that microwave irradiation can significantly speed up the synthesis of benazepril intermediates. ijpsonline.com For instance, the conversion of 3-bromo-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one to its subsequent intermediates can be accomplished in minutes under microwave conditions, compared to the many hours required by conventional heating methods. nih.gov One study highlighted two different synthetic routes (Route A and Route B) to produce ethyl 3-phthalimido-2,3,4,5-tetrahydro-1H- nih.gov-benzazepin-2-one-1-acetate, a crucial precursor. nih.govijpsonline.com In both routes, the application of microwave energy at 70W led to a dramatic reduction in reaction duration. nih.gov

A comparative study between conventional and microwave-assisted synthesis for a key intermediate of benazepril is summarized below.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Step Conventional Method (Time) Microwave Method (Time)
Route A: Step 1 29 hours 5 minutes
Route A: Step 2 30 hours 7 minutes
Route B: Step 1 No product formed 3.5 minutes
Route B: Step 2 Not carried out 4 minutes

Data sourced from a comparative study on the synthesis of a benazepril intermediate. nih.gov

Notably, one of the key reaction steps in Route B, the formation of 3-bromo-1-ethoxycarbonylmethyl-2,3,4,5-tetrahydro-1H- nih.gov-benzazepin-2-one, only occurred under microwave irradiation, with no product forming under conventional thermal conditions. nih.gov This highlights the enabling power of microwave technology in driving reactions that are otherwise inefficient. The yields for the microwave-assisted reactions were found to be comparable to those of the conventional methods, but with the significant advantage of accelerated reaction rates. nih.govijpsonline.com

Investigation of Green Chemistry Principles in Synthetic Routes

The pharmaceutical industry's increasing focus on sustainability has spurred research into greener synthetic pathways for benazepril and its intermediates. mdpi.commdpi.comgoogle.com These investigations prioritize the use of environmentally benign reagents, milder reaction conditions, and processes that improve atom economy and stereoselectivity, thereby reducing waste and environmental impact. google.comresearchgate.net

A significant area of green chemistry research in this context is the development of asymmetric and enantioselective synthesis methods. nih.govresearchgate.netscilit.com The synthesis of benazepril requires precise stereochemical control to obtain the desired (S,S)-diastereomer. nih.govontosight.ai Formal synthesis of benazepril has been achieved using an asymmetric aza-Michael addition as the key step to establish the required stereochemistry. nih.govresearchgate.netmdpi.com This approach focuses on creating the specific chiral centers needed in the molecule, avoiding the production of unwanted stereoisomers that would need to be separated and discarded, thus adhering to green chemistry principles.

Furthermore, biocatalysis has emerged as a powerful green tool in the synthesis of chiral intermediates for ACE inhibitors like benazepril. researchgate.netresearchgate.net The use of enzymes or whole-cell systems offers high selectivity under mild conditions. researchgate.net For example, the asymmetric reduction of 2-oxo-4-phenyl-butyric acid ethyl ester (OPBE) to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE), a critical chiral building block for benazepril, has been successfully achieved using engineered bi-enzyme coupled systems. researchgate.net

Research into these biocatalytic systems has focused on developing recombinant strains that can efficiently regenerate necessary cofactors, such as NADPH. researchgate.net This in-situ cofactor regeneration makes the process more economically feasible and sustainable.

Table 2: Performance of Engineered Biocatalytic System for (R)-HPBE Synthesis

Parameter Value
Substrate 30 mM OPBE
Conversion Rate 98.3%
Enantiomeric Excess (ee) 99.9%
Catalyst Recombinant E. coli with coupled enzymes

Data from a study on the highly efficient synthesis of a chiral ACE inhibitor intermediate. researchgate.net

This enzymatic approach provides a green alternative to traditional chemical reductions, offering high conversion rates and exceptional enantiomeric purity under environmentally friendly conditions. researchgate.net The ongoing development of such green chemical processes is crucial for the sustainable production of complex pharmaceutical compounds like this compound. google.com

Metabolism and Biotransformation Kinetics of Benazepril Ethyl Ester

Prodrug Activation via Ester Hydrolysis

The primary metabolic pathway for benazepril (B1667978) is its activation through the hydrolytic cleavage of the ethyl ester group. smpdb.casci-hub.se This process converts the inactive prodrug into its active dicarboxylic acid metabolite, benazeprilat (B1667979). smpdb.cadrugbank.comdrugbank.commanasalifesciences.com This conversion is essential for the compound's therapeutic activity as benazeprilat is the potent inhibitor of the angiotensin-converting enzyme (ACE). drugbank.commedchemexpress.com

The hydrolysis of benazepril's ester linkage is catalyzed by carboxylesterases (EC 3.1.1.1), a family of enzymes prevalent in the liver. drugbank.commanasalifesciences.comnih.govwikipedia.org These enzymes are crucial in the phase I metabolism of many ester-containing xenobiotics. wikipedia.org While multiple carboxylesterase isozymes exist, human carboxylesterase 1 (hCE1) is the predominant form in the liver and is primarily responsible for the hydrolysis of numerous drug esters. nih.gov

The catalytic mechanism involves the hydrolysis of the ester bond to produce a carboxylic acid and an alcohol, which in the case of benazepril, are benazeprilat and ethanol, respectively. nih.gov Studies investigating the enzymatic hydrolysis of benazepril have demonstrated its susceptibility to esterases. An in vitro study using porcine liver esterase (PLE), a model for human hepatic esterases, confirmed that benazepril undergoes enzymatic hydrolysis. sci-hub.seresearchgate.netnih.gov The kinetics of this enzymatic reaction were found to follow the Michaelis-Menten model. sci-hub.senih.gov

Kinetic Parameters of Benazepril Enzymatic Hydrolysis
ParameterDescriptionStudy Finding
ModelKinetic ModelThe enzymatic hydrolysis kinetics were determined by non-linear regression analysis of the data using the Michaelis-Menten equation. nih.gov
EnvironmentIn Vitro SystemThe study was conducted using porcine liver esterase (PLE) in a pH 7.4 buffered solution at 37°C. researchgate.netnih.gov
Kinetics ProfileReaction OrderKinetic profiling of the hydrolysis has been shown to follow pseudo-first-order kinetics. nih.gov

The product of the ester hydrolysis is benazeprilat, the active metabolite of benazepril. drugbank.commanasalifesciences.commedchemexpress.com Benazeprilat is a dicarboxylic acid that acts as a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. nih.govdrugbank.com Unlike its parent prodrug, benazeprilat effectively binds to ACE, preventing the conversion of angiotensin I to angiotensin II. drugbank.com Following oral administration of benazepril, peak plasma concentrations of benazeprilat are typically reached within 1 to 2 hours. nih.gov Both benazepril and benazeprilat are highly bound to plasma proteins, at approximately 96.7% and 95.3%, respectively. drugbank.comnih.gov The effective elimination half-life of benazeprilat is approximately 10 to 11 hours. nih.govwikipedia.org

Secondary Metabolic Pathways

Following the primary activation step, both the remaining parent drug, benazepril, and its active metabolite, benazeprilat, can undergo further phase II metabolism. These secondary pathways primarily involve conjugation reactions that increase the water solubility of the compounds, facilitating their excretion from the body. nih.gov

A significant secondary metabolic pathway for both benazepril and benazeprilat is glucuronidation. drugbank.comnih.govpathbank.org This process involves the covalent addition of a glucuronic acid moiety to the drug molecules. The resulting glucuronide conjugates are more polar and readily excreted in urine and bile. drugbank.com Specific metabolites identified include benazepril acyl-β-D-glucuronide. caymanchem.com This conjugation is a key step prior to the elimination of the compounds. drugbank.compathbank.org

Research indicates that the primary metabolites of benazepril ethyl ester are benazeprilat and the glucuronide conjugates of both the parent drug and benazeprilat. drugbank.comnih.gov These products of hydrolysis and glucuronidation represent the major hydrophilic metabolites formed during the biotransformation process. The conversion to these more polar compounds is a critical step for their subsequent clearance from the body, which occurs predominantly through renal and, to a lesser extent, biliary excretion. drugbank.com

In Vitro Metabolic Studies Using Hepatic Systems

In vitro models using hepatic systems are essential tools for characterizing the metabolic pathways of drugs like benazepril. nih.gov These systems, which include primary hepatocytes, liver slices, and subcellular fractions like microsomes, allow for the detailed study of metabolic routes and the identification of metabolites in a controlled environment. nih.gov

Studies on benazepril have utilized such systems to elucidate its biotransformation. For instance, the susceptibility of benazepril to enzymatic hydrolysis was demonstrated in an in vitro setting using porcine liver esterase (PLE) at physiological pH and temperature, confirming the role of hepatic esterases in its activation. researchgate.netnih.gov Such studies are crucial for understanding species-specific metabolic routes and for extrapolating animal data to human risk assessment. nih.gov The use of human liver preparations in these assays helps identify human-specific metabolites and the enzymes responsible for clearance, providing valuable information for drug development. nih.goveuropa.eu


In Vivo Metabolic Profiling Across Species

The metabolic journey of this compound and its active form, benazeprilat, has been characterized in multiple species, including rats, dogs, baboons (a primate model), and humans. These studies highlight significant species-specific differences in the rate and extent of absorption, the degree of first-pass metabolism, and the routes of elimination.

Following oral administration, this compound is generally well-absorbed across the studied species. nih.gov However, the subsequent metabolic conversion to benazeprilat and the clearance of these compounds exhibit marked variability.

In rats, the hydrolysis of this compound is extensive and rapid, occurring entirely during the first pass through the liver. nih.gov This results in the systemic circulation being exclusively composed of the active metabolite, benazeprilat.

Conversely, in dogs and baboons, this hydrolysis is incomplete. nih.gov Consequently, in these species, both the parent drug, this compound, and the active metabolite, benazeprilat, are present in the systemic circulation. Furthermore, in dogs and baboons, additional hydrophilic metabolites are formed, indicating more complex metabolic pathways compared to the rat. nih.gov

Biliary excretion plays a significant role in the elimination of radioactivity associated with the compound in all tested animal species. nih.gov In humans, after oral administration of benazepril, peak plasma concentrations of the parent drug are observed within 0.5 to 1.0 hours, indicating rapid absorption. nih.gov The active metabolite, benazeprilat, reaches its peak plasma concentration between 1 and 2 hours in a fasting state. nih.gov

The primary route of elimination in humans is predominantly through renal excretion. drugbank.com Approximately 20% of an administered dose is excreted in the urine as benazeprilat, with smaller amounts excreted as glucuronide conjugates of benazepril and benazeprilat. nih.gov

A comparative look at the pharmacokinetic parameters of benazeprilat reveals further species-specific differences. For instance, the elimination half-life of benazeprilat in dogs is approximately 3.5 hours, though a more prolonged terminal phase has been noted in some individuals. nih.gov In contrast, the effective half-life of benazeprilat in humans following daily oral dosing is estimated to be around 10 to 11 hours. drugbank.com

These variations in metabolic handling across different species underscore the importance of careful species selection in preclinical studies and the cautious extrapolation of animal pharmacokinetic data to humans.

Detailed Research Findings in Tabular Format

To provide a clearer comparative overview, the following tables summarize the key pharmacokinetic parameters of benazepril and benazeprilat in various species as reported in scientific literature.

Table 1: Pharmacokinetic Parameters of Benazepril Following Oral Administration

SpeciesTime to Peak Plasma Concentration (Tmax)
Human 0.5 - 1.0 hours
Dog ~0.5 hours

Data compiled from multiple sources.

Table 2: Pharmacokinetic Parameters of Benazeprilat Following Oral Administration of Benazepril

SpeciesTime to Peak Plasma Concentration (Tmax)Elimination Half-life (t½)
Human 1.0 - 2.0 hours (fasting)10 - 11 hours (effective)
Dog ~1.5 hours3.5 hours (initial)

Data compiled from multiple sources.

Table 3: Comparative Metabolite Profile in Systemic Circulation Following Oral Benazepril Administration

SpeciesPredominant Compound(s) in Systemic CirculationOther Metabolites
Rat BenazeprilatNot significant
Dog Benazepril, BenazeprilatHydrophilic metabolites
Baboon Benazepril, BenazeprilatHydrophilic metabolites
Human BenazeprilatBenazepril (transiently), Glucuronide conjugates

Data based on findings from preclinical and clinical studies.

Pharmacodynamics and Molecular Mechanisms of Angiotensin Converting Enzyme Inhibition by Benazeprilat

Angiotensin-Converting Enzyme (ACE) Structure-Function Relationships

Angiotensin-converting enzyme (EC 3.4.15.1) is a zinc-dependent dipeptidase that plays a crucial role in the RAAS. nih.govnih.gov Structurally, ACE is a type-I membrane-bound protein, consisting of a short intracellular C-terminal domain, a transmembrane region, and a large extracellular domain that is extensively glycosylated. nih.gov

The enzyme exists in two forms: a somatic form (sACE) found in various tissues like vascular endothelial cells and epithelial kidney cells, and a germinal form (gACE) exclusive to sperm. nih.govwikipedia.org The widely distributed somatic ACE contains two homologous catalytic domains, the N-domain and the C-domain, each with a distinct active site. nih.govnih.gov These active sites are situated deep within a central cavity of the enzyme and contain a zinc ion (Zn²⁺) that is essential for catalytic activity. nih.govnih.gov

Competitive Inhibition of ACE by Benazeprilat (B1667979)

Benazeprilat functions as a competitive inhibitor of the angiotensin-converting enzyme. drugbank.com It directly competes with the natural substrate, angiotensin I, for binding to the active sites of the enzyme. drugbank.comresearchgate.net By occupying the active site, benazeprilat prevents ACE from converting angiotensin I to angiotensin II, thereby blocking the downstream effects of this potent vasoconstrictor. drugs.compatsnap.com In isolated tissue experiments, benazeprilat was found to be approximately 1,000 times more potent in its ACE inhibiting activity than its parent compound, benazepril (B1667978). nih.gov

The interaction between benazeprilat and ACE is characterized by high-affinity binding, which results in potent and long-lasting enzyme inhibition. nih.gov Pharmacokinetic and pharmacodynamic modeling in feline subjects has provided specific parameters that quantify this interaction. The data demonstrate a low dissociation constant (Kd), indicating a strong binding affinity between benazeprilat and the ACE molecule. The concentration required to inhibit 50% of the enzyme's activity (IC50) is also in the low millimolar range, confirming its high potency. nih.gov This sustained inhibition is a key feature of its pharmacodynamic profile, with studies in humans showing that serum ACE activity remains markedly suppressed for 24 hours following administration. nih.gov

Allosteric modulation involves the binding of a regulator to a site on an enzyme that is distinct from the active site, causing a conformational change that alters the enzyme's activity. wikipedia.org While benazeprilat is primarily characterized as a competitive inhibitor that binds to the active site, broader research into ACE inhibitors suggests more complex interactions may occur.

Some studies have indicated that ACE inhibitors can function as allosteric enhancers for kinin B1 and B2 receptors. nih.govresearcher.life This proposed mechanism involves the inhibitor inducing a conformational change in the ACE protein, which, through heterodimerization with kinin receptors on the cell membrane, enhances their signaling. nih.govresearcher.life This action augments the production of nitric oxide, a vasodilator, and is distinct from the direct inhibition of peptide hydrolysis at the active site. nih.gov However, specific research focusing on benazeprilat as an allosteric modulator of the ACE catalytic site itself is not extensively documented in the available literature.

Downstream Effects on the Renin-Angiotensin-Aldosterone System

The inhibition of ACE by benazeprilat initiates a cascade of effects throughout the renin-angiotensin-aldosterone system. The central event is the reduction of angiotensin II levels in the plasma. drugbank.comdrugs.com This decrease in angiotensin II disrupts its negative feedback loop on renin secretion, leading to a compensatory increase in plasma renin activity. drugs.com

Angiotensin II is a powerful vasoconstrictor that acts on vascular smooth muscle cells to narrow blood vessels, thereby increasing blood pressure. patsnap.comproteopedia.org By inhibiting the formation of angiotensin II, benazeprilat leads to a decrease in vasopressor activity. drugs.comrxlist.com This results in the relaxation and dilation of blood vessels (vasodilation), which reduces peripheral vascular resistance and lowers blood pressure. patsnap.com The primary therapeutic effect of benazeprilat is therefore the attenuation of angiotensin II-mediated vasoconstriction. nih.gov

In addition to its vasoconstrictive properties, angiotensin II is the primary physiological stimulus for the secretion of the hormone aldosterone (B195564) from the adrenal cortex. drugbank.compatsnap.compediatriconcall.com Aldosterone acts on the kidneys to promote the retention of sodium and water, which increases blood volume and contributes to elevated blood pressure. patsnap.com

By suppressing angiotensin II levels, benazeprilat reduces the stimulation of the adrenal cortex, leading to decreased aldosterone secretion. drugbank.comdrugs.comrxlist.com This reduction in aldosterone levels minimizes sodium and water retention by the kidneys, further contributing to the lowering of blood pressure. patsnap.com It is noteworthy that in some clinical situations, a phenomenon known as "aldosterone breakthrough" can occur, where aldosterone levels may not be consistently suppressed despite ongoing ACE inhibition, potentially due to activation by other secretagogues or non-ACE pathways for angiotensin II production. avma.org

Renin Activity Feedback Loops

The administration of benazepril, and its subsequent conversion to benazeprilat, fundamentally alters the dynamics of the renin-angiotensin-aldosterone system (RAAS). Benazeprilat potently inhibits the angiotensin-converting enzyme (ACE), which is responsible for converting the inactive decapeptide angiotensin I into the highly active octapeptide angiotensin II. nih.govdrugbank.com Angiotensin II is a powerful vasoconstrictor and the primary physiological stimulant for aldosterone release from the adrenal cortex. drugbank.compatsnap.com

The inhibition of ACE by benazeprilat leads to a significant reduction in circulating levels of angiotensin II. drugbank.compatsnap.com A crucial function of angiotensin II is to exert negative feedback on renin secretion from the juxtaglomerular cells of the kidney. droracle.aitg.org.au By reducing angiotensin II levels, benazeprilat effectively removes this negative feedback loop. droracle.ai Consequently, the juxtaglomerular cells increase the secretion of renin, leading to a compensatory and significant rise in plasma renin activity (PRA). droracle.ainih.govresearchgate.net Despite this marked increase in renin, the therapeutic effect of benazeprilat is maintained because the subsequent step in the cascade—the conversion of angiotensin I to angiotensin II—remains blocked. droracle.ai This interruption of the RAAS feedback mechanism is a core component of the pharmacodynamic action of all ACE inhibitors. researchgate.net

Comparative Pharmacodynamic Analysis with Other ACE Inhibitors

Benazeprilat is one of many available ACE inhibitors, and while they share a common mechanism of action, they exhibit differences in their physicochemical properties, potency, and pharmacokinetics that can influence their pharmacodynamic profiles. cmaj.caoup.com Benazepril is classified as a non-sulfhydryl prodrug, which is hydrolyzed in the liver to the active di-acid metabolite, benazeprilat. drugbank.comdrugbank.com This places it in the same structural class as other prodrugs like enalapril (B1671234) and quinapril (B1585795). hispa.rs

In comparative studies, the antihypertensive efficacy of benazepril has been shown to be at least equivalent to that of other ACE inhibitors such as captopril (B1668294), enalapril, and lisinopril (B193118) when administered at therapeutic doses. drugbank.com Differences in half-life and duration of action are notable; for instance, enalapril has a particularly long duration of action of up to 38 hours, while captopril has a short half-life requiring multiple daily doses. ijmdc.commeded101.com Benazeprilat has an effective half-life of 10 to 11 hours, allowing for once-daily administration. nih.gov

The table below provides a comparative overview of key pharmacodynamic and structural features of benazepril and other selected ACE inhibitors.

FeatureBenazeprilLisinoprilEnalaprilCaptoprilRamipril
Prodrug YesNoYesNoYes
Active Metabolite BenazeprilatLisinoprilEnalaprilatCaptoprilRamiprilat
Chemical Class CarboxylCarboxylCarboxylSulfhydrylCarboxyl
Effective Half-life 10-11 hours (Benazeprilat)12 hours11 hours (Enalaprilat)~2 hours13-17 hours (Ramiprilat)
Primary Elimination RenalRenalRenalRenalRenal

This table is a synthesis of data from multiple sources and represents typical values. nih.govhispa.rsijmdc.commeded101.com

While all ACE inhibitors effectively lower blood pressure, subtle variations in tissue affinity and duration of ACE inhibition may exist, though the clinical significance of these differences remains a subject of ongoing research. cmaj.caoup.com Ultimately, benazepril's pharmacodynamic profile establishes it as an effective agent within its class for inhibiting the renin-angiotensin system. drugbank.com

Pharmacokinetic Profiles of Benazepril Ethyl Ester and Benazeprilat

Absorption Characteristics and Bioavailability Studies

The initial phase of the pharmacokinetic profile involves the absorption of benazepril (B1667978) ethyl ester from the gastrointestinal tract and its subsequent conversion to benazeprilat (B1667979).

Gastrointestinal Absorption Kinetics

Following oral administration, benazepril ethyl ester is readily absorbed from the gastrointestinal tract. Studies have determined that at least 37% of an oral dose is absorbed. nih.govmhmedical.com The absorption process is rapid, with peak plasma concentrations of the parent compound, this compound, being reached within 0.5 to 1.0 hour. drugbank.comnih.gov

Table 1: Absorption Kinetic Parameters
CompoundParameterValueCondition
This compoundTime to Peak Plasma Concentration (Tmax)0.5 - 1.0 hoursFasting
BenazeprilatTime to Peak Plasma Concentration (Tmax)1.0 - 2.0 hoursFasting
BenazeprilatTime to Peak Plasma Concentration (Tmax)2.0 - 4.0 hoursNon-fasting (with food)
This compoundMinimum Oral Absorption~37%N/A

First-Pass Metabolism Extent

This compound functions as a prodrug, meaning it is administered in an inactive form and must be metabolically activated in the body. patsnap.com After absorption, it undergoes extensive first-pass metabolism, primarily in the liver. drugbank.comnih.gov This bioactivation process involves the cleavage of the ester group by hepatic esterases to form the potent ACE inhibitor, benazeprilat. nih.gov

Research indicates that benazepril is almost completely metabolized to benazeprilat. nih.gov Studies in animal models have shown species-specific differences in metabolism. For instance, in rats, benazepril was found to be completely hydrolyzed to benazeprilat during the first pass. nih.gov In contrast, in dogs and baboons, this hydrolysis was incomplete, leading to the formation of additional hydrophilic metabolites alongside benazeprilat. nih.gov

Distribution Dynamics and Tissue Compartmentation

Once in the systemic circulation, this compound and benazeprilat are distributed throughout the body, binding to plasma proteins and partitioning into various tissues.

Plasma Protein Binding Determinations

Both benazepril and its active metabolite exhibit a high degree of binding to plasma proteins. This binding is a critical factor as it influences the volume of distribution and the concentration of free, pharmacologically active drug available to interact with tissue-bound ACE. In vitro studies have precisely quantified this binding. This compound is approximately 96.7% protein-bound. drugbank.comnih.gov The active metabolite, benazeprilat, is also highly bound, with studies reporting a plasma protein binding of approximately 95.3%. drugbank.comnih.gov

Table 2: Plasma Protein Binding
CompoundPercentage Bound to Plasma Proteins
This compound~96.7%
Benazeprilat~95.3%

Organ and Tissue Distribution Mapping

Preclinical studies utilizing radiolabelled benazepril hydrochloride have provided insights into its tissue distribution. Following administration in animal models, including rats, dogs, and baboons, the compound and its metabolites were found to distribute rapidly to all organs and tissues. nih.gov The pattern of distribution was noted as being typical for an acidic compound. nih.gov This rapid and widespread distribution allows the active benazeprilat to reach its site of action at the tissue level, particularly in organs with high ACE concentrations such as the lungs and kidneys. patsnap.com While specific concentration mapping in various human organs is not detailed, the animal data suggest broad tissue penetration. nih.gov

Blood-Brain Barrier Permeability Assessment

The ability of a drug to cross the blood-brain barrier (BBB) determines its potential for central nervous system effects. For benazepril and benazeprilat, the evidence indicates minimal penetration into the central nervous system. A disposition study in rats, dogs, and baboons concluded that the passage of the drug across the blood-brain barrier occurred to a minimal extent. nih.gov Furthermore, comprehensive reviews and meta-analyses that classify ACE inhibitors based on their lipophilicity and ability to penetrate the CNS have categorized benazepril as a non-BBB-crossing agent. nih.govahajournals.org This limited permeability is attributed to the hydrophilic nature of the compounds, which restricts their diffusion across the tight junctions of the BBB.

Placental Transfer Investigations

Investigations into the placental transfer of benazepril and its active metabolite, benazeprilat, are crucial for understanding the potential for fetal exposure. It is known that benazepril can cross the placenta. medicine.com The use of drugs that act on the renin-angiotensin system, such as benazepril, during the second and third trimesters of pregnancy has been associated with fetal and neonatal morbidity and mortality. lyfjastofnun.is When pregnancy is detected, discontinuation of benazepril is advised as soon as possible. medicine.com

Exposure to ACE inhibitors during the second and third trimesters is known to have the potential to induce human fetotoxicity, which can include decreased renal function, oligohydramnios, and retardation of skull ossification. lyfjastofnun.is Neonatal toxicity can manifest as renal failure, hypotension, and hyperkalemia. lyfjastofnun.is Consequently, infants who have been exposed to ACE inhibitors in utero should be closely monitored for these potential adverse effects. medicine.comlyfjastofnun.is

While the passage of benazepril across the placenta is established, specific quantitative data on the rate and extent of this transfer for both this compound and benazeprilat are not extensively detailed in publicly available literature.

Excretion Pathways and Clearance Mechanisms

The elimination of benazepril and its metabolites from the body occurs through multiple pathways, with renal and biliary excretion playing significant roles.

Renal Excretion of Benazeprilat and Metabolites

In healthy individuals, benazepril and its metabolites are primarily cleared by the kidneys. Following administration, only trace amounts of unchanged benazepril are found in the urine. The major components excreted renally are the active metabolite, benazeprilat, and the glucuronide conjugates of both benazepril and benazeprilat.

The approximate percentages of an administered dose excreted in the urine are as follows:

Benazeprilat: 20%

Benazeprilat glucuronide: 8%

Benazepril glucuronide: 4%

Biliary Excretion Contributions

In addition to renal clearance, biliary excretion contributes to the elimination of benazeprilat. In individuals with normal renal function, this nonrenal route accounts for approximately 11% to 12% of benazeprilat excretion. In patients with impaired renal function, biliary clearance may provide a compensatory mechanism for the reduced renal elimination.

Pharmacokinetic Modeling and Simulation (e.g., Population Pharmacokinetics)

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling has been employed to better understand the disposition and effects of benazepril and benazeprilat in various populations and species.

In a study involving pediatric patients, a population pharmacokinetic model was developed. This analysis indicated that age was a significant covariate affecting the clearance of both benazepril and benazeprilat.

PK/PD modeling has also been extensively used in veterinary medicine to study benazepril in different animal species:

Cats: A single-compartment model was used to describe the pharmacokinetics of benazeprilat. The model incorporated nonlinear binding to angiotensin-converting enzyme (ACE), with the majority of ACE being located in the tissues. Simulations predicted that due to this nonlinear binding, increasing the dose of benazepril beyond a certain point results in only small incremental increases in ACE inhibition. fda.gov

Horses: A PK/PD model was established to describe the profiles of benazepril and benazeprilat. This model was used to assess the effects on serum ACE activity and to simulate appropriate dosing regimens to achieve sustained ACE inhibition. lyfjastofnun.is

Dogs: A nonlinear binding model was used to assess the pharmacokinetic disposition of benazeprilat. The model suggested a monocompartmental distribution with nonlinear binding to both tissue and non-tissue ACE. This modeling approach was deemed crucial for accurately interpreting plasma concentration data and defining optimal dosage regimens.

Interspecies Pharmacokinetic Variability Research

Significant variability in the pharmacokinetic profiles of benazepril and benazeprilat has been observed across different species.

SpeciesBioavailability (Benazeprilat after oral Benazepril)Primary Excretion Route of BenazeprilatTerminal Half-life of Benazeprilat
Humans Not specifiedPredominantly Renal~10-11 hours (effective accumulation)
Dogs Not specifiedBiliary (54%) and Urinary (46%)~3.5 hours
Cats 57.38 ± 18.83 %Predominantly Biliary (~85%)~2.63 ± 0.19 hours (oral)
Horses 3-4%Not specifiedNot specified
Rats Not specifiedNot specifiedNot specified

Dogs: Benazeprilat is excreted through both biliary and urinary routes in roughly equal measure. Repeated administration leads to a moderate bioaccumulation of benazeprilat.

Cats: In contrast to dogs, the primary route of elimination for benazeprilat in cats is biliary excretion, accounting for about 85% of its clearance. fda.gov This difference is significant in cases of renal impairment, as the clearance of benazeprilat is not substantially affected in cats with compromised kidney function.

Horses: The systemic bioavailability of benazeprilat after oral administration of benazepril is notably low, in the range of 3-4%. lyfjastofnun.is

Rats: Studies in spontaneously hypertensive rats (SHR) and their normotensive counterparts (Wistar-Kyoto rats) have been conducted to investigate the steady-state pharmacokinetics and pharmacodynamics of benazeprilat, providing insights into its effects in a hypertensive state.

This interspecies variability underscores the importance of species-specific pharmacokinetic studies to inform appropriate use.

Advanced Analytical Methodologies for Benazepril Ethyl Ester and Its Metabolites in Biological Matrices

Chromatographic Separation Techniques

Chromatographic methods are the cornerstone for the analysis of benazepril (B1667978) ethyl ester and its metabolites due to their high resolving power, which allows for the separation of the parent drug from its metabolites and endogenous components in complex biological samples.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands out as the most widely employed technique for the analysis of benazepril and related substances. Its versatility allows for coupling with various detectors, enhancing sensitivity and specificity.

Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the analysis of benazepril ethyl ester and benazeprilat (B1667979). These methods are valued for their ability to separate compounds based on their hydrophobicity.

A common approach involves using a C18 column with a mobile phase consisting of an aqueous component (often a buffer like phosphate (B84403) or acetate) and an organic modifier (typically acetonitrile (B52724) or methanol). The pH of the mobile phase is a critical parameter, as it influences the ionization state and, consequently, the retention of the analytes. For instance, a validated RP-HPLC method for the simultaneous determination of benazepril and other antihypertensives utilized a C18 column with a mobile phase of acetonitrile and phosphate buffer, detected at 215 nm.

Method validation is performed according to international guidelines to ensure reliability. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. Linearity is typically established over a concentration range relevant for pharmacokinetic studies, with correlation coefficients (r²) greater than 0.99 indicating a strong linear relationship. Accuracy is assessed by recovery studies, while precision is determined through repeatability and intermediate precision assays, with relative standard deviation (RSD) values generally required to be below a certain threshold (e.g., 2%).

One developed method for determining benazepril hydrochloride in a combined tablet formulation used a C18 column and a mobile phase of 0.05 M phosphate buffer and acetonitrile (60:40 v/v) at a flow rate of 1 ml/min, with UV detection at 240 nm. This method was validated and showed good linearity and precision. Another study detailed a stability-indicating HPLC method for benazepril hydrochloride, which was able to separate the drug from its degradation products.

Interactive Table: Example of RP-HPLC Method Parameters

Parameter Condition
Stationary Phase C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Detection UV at 240 nm

Benazepril contains three chiral centers, leading to the possibility of eight stereoisomers. The marketed drug is a specific diastereomer. Chiral HPLC is essential for assessing the stereoisomeric purity of this compound and for studying the stereoselective metabolism and pharmacokinetics of the individual enantiomers.

These separations are typically achieved using chiral stationary phases (CSPs) that can differentiate between the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. The mobile phase composition, including the type and concentration of the organic modifier and any additives, is optimized to achieve baseline separation of the stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Determination

While less common than HPLC for benazepril analysis due to the drug's low volatility and thermal lability, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for quantitative determination, particularly after derivatization. Derivatization is a crucial step to increase the volatility and thermal stability of benazepril and its metabolites, making them suitable for GC analysis. Silylation is a common derivatization technique for this purpose.

The mass spectrometer provides high selectivity and sensitivity, allowing for low detection limits. The analysis is typically performed in selected ion monitoring (SIM) mode to enhance specificity by monitoring characteristic fragment ions of the derivatized analytes.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, more cost-effective, and higher-throughput alternative to HPLC for the quantification of benazepril. An HPTLC-densitometric method has been developed and validated for the determination of benazepril hydrochloride in pharmaceutical formulations.

This method involves applying the sample to an HPTLC plate (e.g., silica (B1680970) gel 60 F254) and developing it in a suitable mobile phase. A reported method utilized a mobile phase of toluene, ethyl acetate, and formic acid. Quantification is achieved by scanning the plate with a densitometer at a specific wavelength (e.g., 242 nm). The method was validated for linearity, precision, accuracy, and specificity, demonstrating its suitability for routine quality control analysis.

Spectrophotometric Quantification Methods

UV-Vis spectrophotometry provides a simple and rapid method for the quantification of this compound in bulk and pharmaceutical dosage forms. These methods are based on the principle that the drug absorbs ultraviolet radiation at a specific wavelength.

The absorption maxima (λmax) for benazepril hydrochloride are typically observed around 240 nm in solvents like methanol (B129727) or dilute hydrochloric acid. The method's simplicity, cost-effectiveness, and speed are its main advantages. However, it lacks the selectivity of chromatographic methods and is therefore more susceptible to interference from excipients and other UV-absorbing compounds in the sample matrix. For this reason, spectrophotometric methods are generally more suitable for the analysis of pure drug substances or simple pharmaceutical formulations rather than complex biological matrices.

Ultraviolet (UV) Spectrophotometry and Derivative Spectroscopy

Ultraviolet (UV) spectrophotometry offers a straightforward and accessible method for the quantitative analysis of benazepril. The absorbance and first-, second-, and third-order derivative UV spectroscopic methods have been successfully applied for its determination in various solutions and pharmaceutical forms nih.gov.

Derivative spectroscopy, in particular, enhances the resolution of overlapping spectra, a common issue in complex biological samples. This technique can discriminate sharp spectral features from broad bands, providing better spectral resolution than traditional absorbance methods scispace.com. For instance, second-order derivative spectrophotometry has been effectively used for the simultaneous determination of benazepril hydrochloride and hydrochlorothiazide (B1673439) in tablets, with measurements at 253.6 nm and 282.6 nm researchgate.net. Another study utilized second derivative amplitudes at 214.8 nm for benazepril hydrochloride analysis nih.gov.

While the first and second derivative spectrophotometric methods are noted for their speed, precision, and accuracy, they lack the selectivity required for evaluating the purity and stability of benazepril in pharmaceutical formulations due to potential interference from degradation products nih.govscispace.com.

Key Parameters for UV Spectrophotometric Analysis of Benazepril:

Parameter Value Reference
Wavelength for Effluent Monitoring 233 nm longdom.org
Densitometry Wavelength 240 nm tandfonline.com
Linear Dynamic Range (Benazepril HCl) 14.80-33.80 µg/ml researchgate.net
Limit of Detection (LOD) 0.40 µg/mL (Absorbance), 0.10 µg/mL (First Derivative) scispace.com

| Limit of Quantitation (LOQ) | 1.00 µg/mL (Absorbance), 0.50 µg/mL (First Derivative) | scispace.com |

Advanced Sample Preparation Strategies for Bioanalysis

Solid-phase extraction (SPE) is a crucial step in bioanalysis, replacing traditional liquid-liquid extraction to isolate analytes from complex matrices like plasma nih.gov. Automated SPE, particularly using 96-well plate technology, has significantly improved the efficiency and reproducibility of sample preparation for benazepril and its active metabolite, benazeprilat nih.gov.

In a typical automated SPE workflow, plasma samples, with internal standards added, are passed through a sorbent material that retains the analytes mdpi.com. After washing to remove interferences, the analytes are eluted with a suitable solvent mdpi.com. This process yields cleaner sample extracts compared to methods like protein precipitation nih.gov. For the analysis of benazepril and benazeprilat in human plasma, C18 cartridges are commonly used for extraction researchgate.net. The use of automated systems minimizes manual handling, reduces the risk of errors, and allows for high-throughput analysis, which is essential in pharmacokinetic studies nih.gov.

Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties, such as volatility, stability, or detectability jfda-online.com. For the analysis of benazepril and its metabolites by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to make the compounds suitable for the chromatographic environment nih.govjfda-online.com.

One common procedure involves converting benazepril and benazeprilat into their methyl ester derivatives using a diazomethane (B1218177) derivative nih.gov. This process enhances their volatility and thermal stability, allowing for effective separation and detection by GC-MS nih.govresearchgate.net. The choice of derivatizing reagent and reaction conditions, such as temperature and time, is critical for achieving complete derivatization and obtaining accurate and reproducible results sigmaaldrich.com. For instance, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent used to add a trimethylsilyl (B98337) (TMS) group to analytes, a process known as trimethylsilylation sigmaaldrich.com.

Impurity Profiling and Stability-Indicating Analytical Methods

Impurity profiling is a critical aspect of pharmaceutical development and quality control, ensuring the safety and efficacy of a drug product synthinkchemicals.comveeprho.com. Stability-indicating analytical methods are developed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions such as acid and alkali hydrolysis, oxidation, and exposure to heat and light longdom.orgtandfonline.comnih.gov.

For benazepril, forced degradation studies have shown that it is susceptible to hydrolysis, yielding the active metabolite benazeprilat nih.gov. It also degrades under acidic, basic, oxidative, and thermal conditions tandfonline.com. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are powerful techniques for separating benazepril from its impurities and degradation products tandfonline.comveeprho.comscirp.org. These methods must be able to resolve the main compound from all potential impurities, including process-related impurities, degradation products, and stereoisomers synthinkchemicals.com.

Common Benazepril Impurities and Degradation Products:

Compound Name Notes
Benazeprilat Active metabolite and major degradation product from hydrolysis nih.gov.
Benazepril related compound A A known impurity monitored during quality control merckmillipore.com.
Benazepril related compound B A known impurity monitored during quality control merckmillipore.com.
Benazepril EP Impurity C (3S)-3-[[(1S)-1-Carboxy-3-phenylpropyl]amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benazepine]-1-acetic acid allmpus.com.
Benazepril EP Impurity F A known impurity listed in the European Pharmacopoeia allmpus.com.

| Benazepril USP Related Compound G | Also known as Benazepril Hydrochloride EP Impurity G synzeal.com. |

The development of a stability-indicating method involves subjecting the drug to stress conditions and then developing a chromatographic method that can separate the resulting degradation products from the intact drug. The specificity of the method is demonstrated by its ability to provide a clean separation of all components scirp.org.

Quality Control and Validation Standards for Bioanalytical Assays

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of the data generated, particularly for pharmacokinetic and bioequivalence studies nih.govresearchgate.net. Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) scirp.orgresearchgate.net.

Key validation parameters for bioanalytical assays of benazepril include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components .

Linearity: The method should demonstrate a linear relationship between the concentration of the analyte and the analytical response over a defined range scirp.orgnih.gov. For benazepril and benazeprilat, linear ranges of 2.50 to 1000 ng/mL and 6.67 to 666.67 ng/mL in human plasma have been established nih.govnih.gov.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results . For benazepril assays, intra- and inter-day accuracy and precision are evaluated at multiple concentration levels nih.govresearchgate.net.

Recovery: The extraction efficiency of the analytical method, determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration researchgate.net.

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions, including short-term, long-term, and freeze-thaw stability researchgate.net.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively tandfonline.com.

Robustness is also assessed by deliberately varying method parameters to examine the impact on the results longdom.org. The use of an internal standard, a compound with similar physicochemical properties to the analyte, is crucial to correct for variations in sample preparation and analysis .

Structure Activity Relationship Sar and Computational Chemistry of Benazepril Ethyl Ester and Analogs

Elucidation of Essential Structural Features for ACE Inhibitory Activity

The potency of benazeprilat (B1667979) as an ACE inhibitor is derived from specific structural motifs that allow it to interact effectively with the active site of the angiotensin-converting enzyme. The general SAR for dicarboxylate-containing ACE inhibitors like benazeprilat highlights several critical features:

N-Ring Carboxylic Acid : A crucial feature is the presence of a carboxylic acid on the heterocyclic N-ring. This group is designed to mimic the C-terminal carboxylate of natural ACE substrates, such as angiotensin I, forming a key ionic interaction within the enzyme's active site. scholarsresearchlibrary.com

Zinc-Binding Group : ACE is a zinc-dependent metalloproteinase, and a critical interaction for inhibition is the chelation of the Zn²⁺ ion in the catalytic site. nih.gov In benazeprilat, this function is performed by a second carboxylate group, which is unmasked upon the hydrolysis of the ethyl ester of the parent compound, benazepril (B1667978). drugbank.comscholarsresearchlibrary.com

Hydrophobic Heterocyclic Ring : The potency and pharmacokinetic properties of ACE inhibitors are often enhanced by the presence of large, hydrophobic heterocyclic ring systems. scholarsresearchlibrary.com Benazepril features a seven-membered benzazepine ring, a bulky bicyclic group that occupies the P2' position in the enzyme's active site and may contribute to its binding affinity and selectivity. nih.gov

Side Chain Mimicry : The structure incorporates a side chain that mimics the phenylalanine residue of natural substrates, further enhancing the binding affinity by interacting with hydrophobic pockets within the enzyme. scholarsresearchlibrary.com

Benazepril is classified as a non-sulfhydryl ACE inhibitor, distinguishing it from the first-generation inhibitor, captopril (B1668294). drugs.com Its design as a dicarboxylate-containing agent is shared with other prominent inhibitors like enalapril (B1671234) and lisinopril (B193118). scholarsresearchlibrary.com

Molecular Docking Studies of Benazeprilat-ACE Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the specific interactions that stabilize the complex. For benazeprilat, docking studies reveal how it effectively occupies the active site of the ACE enzyme.

The ACE active site is characterized by three primary pockets: S1, S'1, and S'2. mdpi.com The binding of benazeprilat involves interactions with key amino acid residues within these pockets and with the catalytic zinc ion. nih.govmdpi.com

Zinc Coordination : The carboxylate group unmasked from the prodrug forms a strong coordinating bond with the Zn²⁺ ion, a hallmark interaction for non-sulfhydryl ACE inhibitors. This interaction is critical for anchoring the inhibitor in the active site. nih.govnih.gov

Hydrogen Bonding and Ionic Interactions : The terminal carboxylate group on the benzazepine ring forms strong hydrogen bonds and ionic interactions with positively charged residues in the active site, mimicking the binding of the C-terminus of natural peptide substrates. nih.gov

Hydrophobic Interactions : The phenyl group of the side chain and the fused benzene (B151609) ring of the benzazepine moiety engage in hydrophobic and van der Waals interactions with nonpolar residues in the S1 and S'2 pockets of the enzyme, such as ALA354, GLU384, and TYR523. mdpi.comnih.gov

These interactions, driven by a combination of forces, result in a stable enzyme-inhibitor complex, effectively blocking the catalytic activity of ACE. nih.gov The binding energy of such interactions can be calculated to quantify the affinity of the inhibitor for the enzyme.

Benazeprilat MoietyACE Active Site ComponentType of InteractionReference Residues
Zinc-Binding CarboxylateZn²⁺ IonCoordination/Ionic BondHIS353, HIS513
N-Ring CarboxylateS1 Pocket ResiduesHydrogen Bond / Ionic InteractionTYR523, LYS511
Phenylpropyl Side ChainS1 PocketHydrophobic InteractionALA354, GLU384
Benzazepine Ring SystemS'2 PocketHydrophobic / van der WaalsGLN281

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This technique is instrumental in drug design for optimizing lead compounds by predicting the activity of novel analogs before their synthesis. researchgate.netjcdronline.org

In the context of benazepril and its analogs, QSAR models can be developed to predict ACE inhibitory potency (often expressed as pIC₅₀) based on various molecular descriptors. These descriptors quantify physicochemical properties such as:

Electronic properties (e.g., partial charges, dipole moment)

Steric properties (e.g., molecular volume, surface area)

Hydrophobicity (e.g., logP)

Topological indices that describe molecular connectivity

A typical QSAR study involves creating a model from a "training set" of molecules with known activities and then validating it with a "test set". biointerfaceresearch.comnih.gov For ACE inhibitors, QSAR studies can reveal that increasing the hydrophobicity of the N-ring substituent to a certain point may enhance potency, while excessive bulk could be detrimental. scholarsresearchlibrary.com The contour maps generated from 3D-QSAR models can visualize regions where modifications to the molecular structure are likely to increase or decrease activity, guiding the rational design of more potent analogs. nih.govmdpi.com

Analog Modification (Hypothetical)Change in DescriptorPredicted Impact on pIC₅₀Rationale
Replace Phenylpropyl with CyclohexylpropylDecreased Aromaticity, Altered StericsDecreaseLoss of key π-stacking interactions in S1 pocket.
Add Methyl Group to Benzazepine RingIncreased Hydrophobicity and BulkVariableMay improve hydrophobic interactions or cause steric clash.
Replace N-Ring Carboxylate with TetrazoleAltered Acidity and H-bondingDecreaseSuboptimal interaction with key cationic residues.
Shorten Propyl Side Chain to EthylDecreased Length and FlexibilityDecreaseInability to fully occupy the hydrophobic S1 pocket.

Computational Approaches for Metabolic Pathway Prediction and Prodrug Design

Benazepril ethyl ester is a classic example of a prodrug, a chemically modified, inactive compound that is converted to an active drug in the body. nih.govguidetopharmacology.org This strategy was employed to improve the oral bioavailability of the active dicarboxylic acid form, benazeprilat. The primary metabolic step is the cleavage of the ethyl ester group, a reaction catalyzed primarily by hepatic esterases. nih.govnih.gov

Computational chemistry offers powerful tools for both predicting metabolic pathways and designing novel prodrugs. tandfonline.comresearchgate.net

Metabolic Pathway Prediction : Knowledge-based expert systems and machine learning algorithms can predict the metabolic fate of a molecule. nih.gov These programs use databases of known biotransformations to identify which parts of a molecule are most susceptible to enzymatic attack. nih.govnih.gov For this compound, these tools would correctly identify the ester linkage as a primary site of metabolism via hydrolysis.

Prodrug Design : Computational methods can be used to design the "promoiety"—the part of the prodrug that is cleaved off. alquds.edu By modeling the interaction of different ester analogs (e.g., methyl, propyl, or more complex esters) with esterase enzymes, chemists can fine-tune the rate of hydrolysis. The goal is to design a prodrug that is stable enough to be absorbed from the gastrointestinal tract but is rapidly converted to the active form in the liver or blood. nih.govtandfonline.com Docking and molecular dynamics simulations can help optimize the promoiety for efficient enzymatic recognition and cleavage.

Conformational Analysis and Stereoisomeric Impact on Biological Activity

The biological activity of a drug is intrinsically linked to its three-dimensional shape and stereochemistry. Benazepril has multiple chiral centers, and its therapeutic activity is specific to a single stereoisomer. The approved chemical form is (3S)-3-[[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid. drugs.com

Stereoisomeric Specificity : The precise spatial arrangement of the atoms in the (S,S)-isomer is what allows for a high-affinity fit into the chiral active site of the ACE enzyme. Other stereoisomers, due to their different 3D shapes, would not be able to establish the optimal set of interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) required for potent inhibition. nih.gov Synthetic routes to benazepril are therefore designed to be highly stereoselective to produce the desired isomer. nih.govresearchgate.net

Conformational Analysis : This computational technique is used to determine the stable three-dimensional arrangements (conformations) of a molecule. By using methods like molecular mechanics or quantum mechanics, researchers can identify the lowest-energy conformation of benazeprilat. This preferred conformation is the one that is most likely to bind to the enzyme. Understanding the molecule's conformational flexibility is crucial, as it must adopt a specific "bioactive conformation" to fit snugly into the ACE active site. An incorrect stereocenter would prevent the molecule from adopting this required conformation, drastically reducing or eliminating its biological activity.

Preclinical Research and Translational Studies on Benazepril Ethyl Ester

In Vitro Pharmacological Activity Assessments

The primary mechanism of action of benazepril (B1667978) ethyl ester is the inhibition of the angiotensin-converting enzyme (ACE) by its active metabolite, benazeprilat (B1667979). The inhibitory activity of benazeprilat has been quantified through various in vitro assays, which are crucial for determining its potency and selectivity.

Research has established the high affinity of benazeprilat for ACE. The estimated equilibrium constant of dissociation (Kd) of benazeprilat to ACE is in the range of 2.7 to 4.5 nM. The half-maximal inhibitory concentration (IC50), a measure of the concentration of the drug required to inhibit 50% of the enzyme's activity, has been determined to be approximately 0.27 nM, indicating potent inhibition of the enzyme.

Comparative studies have also been performed to understand the dynamics of ACE inhibition. When compared with another ACE inhibitor, enalapril (B1671234), benazepril demonstrated a more rapid onset of ACE activity suppression in plasma. Following a 20 mg dose, benazepril suppressed ACE activity to 3.3% of the baseline value within one hour, while enalapril reduced it to 29.8% in the same timeframe. Peak suppression was observed at four hours for enalapril (1.9% of control), whereas benazepril maintained strong inhibition (5.2% of baseline) at the same time point and sustained it for a longer duration. semanticscholar.org

In Vitro ACE Inhibition Data for Benazeprilat
ParameterValueDescription
IC50~0.27 nMConcentration for 50% inhibition of ACE activity.
Kd2.7 - 4.5 nMEquilibrium dissociation constant for binding to ACE.

Animal Model Studies for Cardiovascular Efficacy

The therapeutic potential of benazepril ethyl ester for cardiovascular diseases has been extensively evaluated in various preclinical animal models. These studies have provided key evidence of its efficacy in hypertension and heart failure.

In spontaneously hypertensive rats (SHR), a well-established model for human essential hypertension, administration of benazepril hydrochloride demonstrated significant cardiovascular benefits. Treatment of SHRs from 4 to 16 weeks of age with doses of 3 and 10 mg/kg/day not only suppressed the development of high blood pressure but also dose-dependently reduced the wet weights of the whole heart and the left ventricle. researchgate.net Microscopic examination of the left ventricle confirmed a significant reduction in myocardial hypertrophy. researchgate.net These findings suggest that benazepril can prevent the pathological cardiac remodeling associated with chronic hypertension. researchgate.net

The cardioprotective effects of benazepril have also been assessed in a rat model of myocardial ischemia-reperfusion (IR) injury. Pretreatment with benazepril (30 mg/kg/day) for 14 days prior to inducing IR injury resulted in significant improvements in cardiac function compared to untreated controls. nih.gov Specifically, benazepril improved mean arterial pressure, reduced left ventricular end-diastolic pressure, and enhanced both inotropic (+LVdP/dt) and lusitropic (-LVdP/dt) functions of the heart. nih.gov Furthermore, treatment was associated with anti-apoptotic effects, evidenced by the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax. nih.gov

Summary of Cardiovascular Efficacy in Animal Models
Animal ModelKey FindingsReference Doses
Spontaneously Hypertensive Rats (SHR)Suppressed blood pressure development; Reduced heart and left ventricle weight; Reduced myocardial hypertrophy. researchgate.net3 and 10 mg/kg/day p.o. researchgate.net
Ischemia-Reperfusion (IR) Injury in RatsImproved mean arterial pressure; Reduced left ventricular end-diastolic pressure; Improved inotropic and lusitropic function; Exhibited anti-apoptotic effects. nih.gov30 mg/kg/day p.o. nih.gov

Renal Protective Effects in Preclinical Disease Models

Preclinical studies have highlighted the significant renal protective effects of this compound, which extend beyond its blood pressure-lowering activity. These effects have been demonstrated in various animal models of kidney disease.

Proteinuria Reduction in Nephropathy Models

In a rat model of diabetic nephropathy (DN) induced by streptozotocin, treatment with benazepril hydrochloride led to marked improvements in renal health. The treatment significantly decreased proteinuria, a hallmark of kidney damage. nih.govnih.gov Alongside the reduction in proteinuria, benazepril also lowered levels of urea, creatinine (B1669602), triglycerides, and total cholesterol, while increasing albumin levels. nih.govnih.gov Histological examination revealed that benazepril treatment improved the morphology of glomeruli and reduced kidney volume in the DN rats. nih.gov

In a canine model of chronic renal failure created by 7/8 renal ablation, the development of hypertension was associated with activation of the renin-angiotensin-aldosterone system (RAAS). Administration of benazepril hydrochloride (2 mg/kg, once daily) to these dogs significantly decreased blood pressure, angiotensin II, and aldosterone (B195564) levels. nih.gov

Impact on Renal Hemodynamics

The influence of benazepril on renal hemodynamics has been investigated to understand its mechanisms of renal protection. In healthy human volunteers, a model used to understand fundamental physiological effects, single oral doses of benazepril (10 mg) were shown to cause significant increases in mean renal plasma flow, in the range of 15-20%, compared to placebo. researchgate.net This effect was observed regardless of dietary salt intake. researchgate.net Notably, the glomerular filtration rate remained unaltered during the same period. researchgate.net This suggests a reduction in renal vascular resistance, which can help to lower intraglomerular pressure, a key factor in the progression of renal disease.

Renal Protective Effects in Animal Models
Animal ModelEffectKey Findings
Diabetic Nephropathy (Rat)Proteinuria ReductionSignificantly decreased 24-h urine protein. nih.govnih.gov
Biochemical MarkersDecreased urea, creatinine, and total cholesterol; Improved glomerular morphology. nih.govnih.gov
Chronic Renal Failure (Dog)Hemodynamic/HormonalSignificantly decreased blood pressure, angiotensin II, and aldosterone. nih.gov
Healthy Volunteers (Translational Model)Renal HemodynamicsIncreased renal plasma flow by 15-20% with no change in glomerular filtration rate. researchgate.net

Toxicological Evaluations and Safety Pharmacology Research

The safety profile of this compound has been characterized through a series of toxicological and safety pharmacology studies in animals. These studies are essential for identifying potential target organs for toxicity and establishing a safety margin.

Organ-Specific Toxicity Assessments

Comprehensive toxicological testing, including acute, chronic, and reproductive toxicity studies, has been conducted. In acute toxicity studies, single oral doses of 3 g/kg were associated with significant lethality in mice, while rats tolerated single oral doses up to 6 g/kg. nih.gov

Long-term carcinogenicity studies were conducted in rodents for 104 weeks. In these studies, there was no evidence of carcinogenicity when benazepril was administered to rats and mice at doses up to 150 mg/kg/day. fda.gov

Reproductive toxicology studies have also been performed. Benazepril had no adverse effect on the reproductive performance of male and female rats at doses up to 500 mg/kg/day. fda.gov Furthermore, no teratogenic effects were observed in studies of pregnant rats, mice, and rabbits. fda.gov Mutagenicity assays, including the Ames test in bacteria and an in vitro test for forward mutations in cultured mammalian cells, did not detect any mutagenic activity. fda.gov

While formal long-term toxicity studies did not reveal significant organ-specific damage at therapeutic dose levels, safety pharmacology and overdose studies in animals have noted effects primarily related to the drug's mechanism of action. These include hypotension, weakness, lethargy, and gastrointestinal upset (vomiting, diarrhea). vcahospitals.competmd.com In cases of overdose or in animals with compromised renal function, benazepril can precipitate or worsen renal dysfunction. nih.gov

Summary of Preclinical Toxicological Findings for Benazepril
Study TypeSpeciesDose/DurationKey Findings
CarcinogenicityRats & MiceUp to 150 mg/kg/day for 104 weeksNo evidence of carcinogenicity. nih.govfda.gov
MutagenicityIn Vitro AssaysN/ANo mutagenic activity detected in Ames test or mammalian cell assays. fda.gov
Reproductive PerformanceRatsUp to 500 mg/kg/dayNo adverse effects on reproductive performance of males or females. fda.gov
TeratogenicityRats, Mice, RabbitsVariousNo teratogenic effects observed. fda.gov

Reproductive and Developmental Toxicology Studies

Preclinical evaluation of this compound has included comprehensive reproductive and developmental toxicology studies to characterize its potential effects on fertility and embryo-fetal development. These studies, conducted in various animal models, have consistently demonstrated a favorable profile in this regard.

In studies assessing the reproductive performance of male and female rats, the administration of benazepril hydrochloride at doses up to 500 mg/kg/day did not result in any adverse effects. hpra.ie This indicates that at significant multiples of the maximum recommended human dose, benazepril does not impair the reproductive capabilities of either sex in this species.

Furthermore, extensive developmental toxicity (teratology) studies have been conducted in pregnant rats, mice, and rabbits to evaluate the potential for benazepril to induce birth defects. In these studies, no teratogenic effects were observed. hpra.iefda.govfda.gov Specifically, no direct embryotoxic, fetotoxic, or teratogenic effects were seen in mice treated with up to 150 mg/kg/day, rats treated with up to 500 mg/kg/day, and rabbits treated with up to 5 mg/kg/day. hpra.ie It is noteworthy that benazepril does cross the placental barrier. ratguide.com Despite this, the collective evidence from these animal studies failed to reveal any evidence of teratogenicity. drugs.comdrugs.com

While animal studies have not shown evidence of teratogenicity, it is important to note that drugs acting on the renin-angiotensin system have been associated with fetal and neonatal morbidity and death when used in humans during the second and third trimesters of pregnancy. drugs.comdrugs.com

Pharmacokinetic/Pharmacodynamic Correlations in Preclinical Models

The relationship between the pharmacokinetic (PK) profile of this compound and its pharmacodynamic (PD) effects, primarily the inhibition of angiotensin-converting enzyme (ACE), has been extensively studied in several preclinical models, including dogs, rats, and horses. Benazepril is a prodrug that is rapidly metabolized, mainly in the liver, to its active metabolite, benazeprilat, which is a potent ACE inhibitor.

Pharmacokinetics in Preclinical Models

Following oral administration, benazepril is quickly absorbed, with peak plasma concentrations of the parent compound observed within 0.5 to 1.5 hours in various species. The conversion to benazeprilat is also rapid, with peak concentrations of the active metabolite generally reached within 1 to 2 hours. The bioavailability of benazeprilat after oral administration of benazepril has been reported to be between 3-4% in horses.

The elimination of benazeprilat is characterized by a biphasic pattern, with an initial rapid elimination phase followed by a slower terminal elimination phase. This prolonged terminal phase is attributed to the high-affinity binding of benazeprilat to ACE. The elimination half-life of benazeprilat varies across species. In dogs, a terminal elimination half-life of approximately 3.5 hours has been reported. Repeated administration can lead to moderate bioaccumulation of benazeprilat.

Pharmacodynamics and PK/PD Correlations

The primary pharmacodynamic effect of benazepril is the inhibition of ACE activity. Preclinical studies have demonstrated a strong correlation between benazeprilat concentrations and the degree of ACE inhibition. In dogs, oral administration of benazepril leads to profound and long-lasting inhibition of plasma ACE activity. Maximal inhibition is typically achieved around the time of peak benazeprilat concentrations. Notably, significant ACE inhibition persists for at least 24 hours, which is a consequence of the slow dissociation of benazeprilat from the ACE binding site.

In spontaneously hypertensive rats (SHR), a model of human hypertension, the administration of benazeprilat has been shown to effectively inhibit the pressor response to angiotensin I. This demonstrates a direct link between the pharmacokinetic profile of the active metabolite and its antihypertensive effect.

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of benazepril and benazeprilat in various preclinical models.

Table 1: Pharmacokinetic Parameters of Benazepril and Benazeprilat in Dogs

ParameterBenazepril (Single Dose)Benazeprilat (Single Dose)Benazeprilat (Repeated Dose)
Time to Peak Concentration (Tmax) ~0.5 hours~1.25 hoursNot Specified
Terminal Elimination Half-life (t1/2) Rapidly Eliminated~11.7 hours~19.0 hours
Mean Residence Time Not Specified~15.2 hours~17.4 hours
Accumulation Ratio (AUC) Not ApplicableNot Applicable1.47

Table 2: Pharmacodynamic Parameters of Benazepril in Dogs

ParameterSingle DoseRepeated Dose (Steady State)
Maximal ACE Inhibition (Emax) 100%100%
ACE Inhibition at 24 hours >85%>85%

Table 3: Pharmacokinetic and Pharmacodynamic Findings in Other Species

SpeciesKey Pharmacokinetic FindingsKey Pharmacodynamic Findings
Rat Studies in spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto (WKY) rats have been conducted to model competitive inhibition of ACE.Simultaneous infusion of benazeprilat and angiotensin I demonstrated a competitive inhibition model, relating hypertension in SHR to the amount of ACE or responsiveness to angiotensin II.
Horse Systemic bioavailability of benazeprilat after oral benazepril was 3-4%.Maximum ACE inhibition after intravenous benazepril was 99.63%. After oral administration, maximum inhibition ranged from 78.91% to 89.51%.

Clinical Research Perspectives on Benazepril Ethyl Ester: Efficacy and Interactions

Clinical Trial Design and Methodologies for Prodrug Assessment

Benazepril (B1667978) ethyl ester is pharmacologically inactive until it undergoes metabolic conversion. nih.gov Upon oral administration, it is metabolized, primarily in the liver, through the cleavage of its ester group to form the active moiety, benazeprilat (B1667979). nih.govnih.gov This conversion is a critical step for its therapeutic action.

Clinical trials designed to evaluate benazepril ethyl ester inherently assess the effectiveness of this prodrug strategy. The trial designs focus on clinical and physiological outcomes that are dependent on the successful conversion to, and action of, benazeprilat. Methodologies often include:

Randomized Controlled Trials (RCTs): These are the cornerstone of efficacy assessment. For instance, a double-blind, placebo-controlled study was conducted in hypertensive patients to evaluate the hemodynamic and cardiac effects of benazepril. nih.gov Another large-scale RCT, the ACCOMPLISH trial, utilized a randomized, double-blind design to compare benazepril-based combination therapies. nodo3.net

Dose-Escalation Phases: To determine optimal dosing, trials may incorporate a dose-escalation phase. A study in pediatric patients, for example, was designed with an initial dose-escalation phase to evaluate efficacy and safety across different weight-based dosages. fda.gov

Pharmacokinetic Sub-studies: While not always the primary focus, some trials are designed to include pharmacokinetic assessments to measure plasma concentrations of the prodrug and its active metabolite over time. This directly evaluates the efficiency of the metabolic conversion. nih.govfda.gov

Withdrawal Designs: Some studies employ a randomized withdrawal phase to confirm the agent's therapeutic effect. A pediatric study included such a design following an initial treatment period to assess whether blood pressure control was maintained. fda.gov

The success of ester-based prodrugs like this compound lies in their ability to mask polar functional groups, which can enhance membrane permeability and improve oral bioavailability. nih.gov Clinical trial endpoints, therefore, serve as the ultimate validation of the prodrug's design and its in-vivo performance.

Efficacy in Hypertension Management and Cardiovascular Outcomes

Benazepril is approved by the U.S. Food and Drug Administration (FDA) for the treatment of hypertension, either as a standalone therapy or combined with other antihypertensive agents. nih.gov Its efficacy is attributed to the inhibition of the ACE, which leads to reduced angiotensin II levels, causing a decrease in systemic arterial blood pressure. nih.gov

Clinical studies have demonstrated significant reductions in both systolic and diastolic blood pressure. nih.gov A key study in hypertensive patients found that benazepril's blood pressure-lowering effect was due to a significant reduction in systemic vascular resistance, while cardiac output remained unchanged. nih.gov

The Avoiding Cardiovascular Events Through Combination Therapy in Patients Living with Systolic Hypertension (ACCOMPLISH) trial provided critical insights into cardiovascular outcomes. This trial compared two benazepril-based combination therapies in high-risk hypertensive patients. The results showed that the combination of benazepril and amlodipine (B1666008) was more effective in reducing cardiovascular events than the combination of benazepril and hydrochlorothiazide (B1673439), despite similar blood pressure control. nodo3.netkidneynews.org

ACCOMPLISH Trial: Cardiovascular Outcomes

OutcomeBenazepril + Amlodipine GroupBenazepril + Hydrochlorothiazide GroupHazard RatioKey Finding
Primary Composite Endpoint9.6%11.8%0.8019.6% relative risk reduction with Benazepril/Amlodipine. nodo3.netkidneynews.org
Primary endpoint: Composite of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, hospitalization for angina, resuscitation after sudden cardiac arrest, and coronary revascularization. nodo3.net

These findings suggest that the benefits of benazepril, particularly in combination therapy, can extend beyond blood pressure reduction to offer significant protection against major cardiovascular events. kidneynews.org

Therapeutic Applications in Heart Failure and Cardiac Remodeling Research

ACE inhibitors are a foundational therapy in the management of heart failure (HF). imrpress.com By modulating the renin-angiotensin-aldosterone system (RAAS), which is typically over-activated in HF, benazepril helps to reduce cardiac preload and afterload, leading to improved cardiac function and a reduction in adverse cardiac remodeling. nih.govimrpress.com

Research has confirmed the efficacy of benazepril in patients with chronic congestive heart failure. One study involving patients with New York Heart Association (NYHA) Class III or IV heart failure demonstrated that chronic therapy with benazepril led to significant reductions in arterial pressure and systemic vascular resistance, with corresponding increases in cardiac output. nih.gov

A meta-analysis of 15 randomized controlled trials in 1,355 Chinese patients with chronic systolic heart failure further quantified these benefits. The analysis found that benazepril treatment was associated with significant improvements in key echocardiographic parameters, indicating a positive effect on cardiac function and reversal of remodeling. researchgate.net

Meta-Analysis of Benazepril in Chronic Heart Failure

ParameterWeighted Mean Difference (WMD) with Benazepril Treatment95% Confidence Interval (CI)P-value
Left Ventricular Ejection Fraction (LVEF)+10.4%7.1% to 13.8%<0.001 researchgate.net
Cardiac Output+1.5 L/min0.3 L to 2.6 L0.016 researchgate.net
Left Ventricular End-Diastolic Diameter (LVEDD)-5.3 mm-2.7 mm to -7.8 mm<0.001 researchgate.net

These studies underscore the therapeutic role of benazepril in improving hemodynamics and mitigating the pathological changes associated with heart failure.

Nephroprotective Efficacy in Chronic Kidney Disease and Diabetic Nephropathy

Benazepril has demonstrated significant kidney-protective effects, slowing the progression of both diabetic and non-diabetic chronic kidney disease (CKD). nih.gov The mechanism involves reducing intraglomerular pressure and decreasing proteinuria, which are key factors in the progression of renal damage. nih.gov

Clinical trials support the use of benazepril in patients with nephropathy, showing significant reductions in proteinuria and a lower risk of CKD progression. nih.gov One landmark randomized, double-blind controlled trial investigated the effects of benazepril in patients with advanced (stage 4) non-diabetic renal insufficiency. The study found substantial renal benefits, suggesting that the utility of ACE inhibitors extends even to later stages of CKD. the-hospitalist.org The treatment resulted in a 43% reduction in the risk of reaching the primary endpoint, which was a composite of doubling of serum creatinine (B1669602), end-stage renal disease (ESRD), or death. the-hospitalist.org

In the context of diabetic nephropathy, a study in a rat model showed that benazepril hydrochloride treatment improved kidney histology and decreased proteinuria. nih.govresearchgate.net It was observed that benazepril reduced levels of urea, creatinine, triglycerides, and total cholesterol while increasing albumin. nih.govresearchgate.net

The reduction of proteinuria is a primary target in the management of CKD. Benazepril has been shown to be effective in this regard. A clinical trial was specifically designed to evaluate whether optimal antiproteinuric doses of benazepril could improve long-term renal outcomes in non-diabetic patients with proteinuria and chronic renal insufficiency. clinicaltrials.gov

Benazepril in Advanced Non-Diabetic Renal Insufficiency

Outcome MeasureEffect of Benazepril vs. Placebo
Risk of Primary Endpoint (Doubling of Creatinine, ESRD, or Death)43% reduction the-hospitalist.org
Risk of End-Stage Renal Disease (ESRD)40% reduction the-hospitalist.org
Rate of Decline in Renal Function23% reduction the-hospitalist.org

Furthermore, a Phase 4 clinical trial was conducted to evaluate the effects of a benazepril/amlodipine combination on reducing albuminuria in hypertensive patients with type 2 diabetes, highlighting the ongoing research interest in its antiproteinuric effects. medpath.com

Endothelial dysfunction and inflammation are implicated in the pathogenesis of cardiovascular and renal disease. Flow-mediated dilation (FMD) of the brachial artery is a measure of endothelial function, while C-reactive protein (CRP) is a key inflammatory marker. doi.orgplos.org

Research into the broader class of ACE inhibitors suggests a beneficial effect on these parameters. One study involving post-myocardial infarction patients treated with the ACE inhibitors quinapril (B1585795) or enalapril (B1671234) found that treatment improved FMD and significantly decreased levels of CRP and tumor necrosis factor-alpha (TNF-alpha). nih.gov This suggests that ACE inhibition may improve endothelial function by reducing vascular inflammation. nih.gov

Pharmacological Interactions and Clinical Implications

The clinical use of benazepril requires an awareness of its potential pharmacological interactions. There are 394 drugs known to interact with benazepril, with classifications ranging from major to minor. drugs.com These interactions can alter its therapeutic effect or increase the risk of adverse events.

Clinically Significant Pharmacological Interactions with Benazepril

Interacting Drug/ClassPotential Clinical ImplicationMechanism/Note
DiureticsExcessive hypotension, especially at the start of therapy. nih.govVolume depletion enhances the hypotensive effect of benazepril.
Potassium-Sparing Diuretics (e.g., Spironolactone (B1682167), Amiloride)Increased risk of hyperkalemia. nih.govBenazepril can decrease aldosterone (B195564), reducing potassium excretion, which is additive with these diuretics. nih.gov
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)Reduced antihypertensive effect and potential for acute renal failure. nih.govmedscape.comNSAIDs can inhibit renal prostaglandin (B15479496) synthesis, leading to sodium and water retention and reduced renal blood flow. medscape.com
Other RAAS Agents (e.g., ARBs, Aliskiren)Increased risk of hypotension, hyperkalemia, and renal impairment. medscape.comDual blockade of the renin-angiotensin system is generally not recommended. medscape.com Co-administration with aliskiren (B1664508) is contraindicated in patients with diabetes. medscape.com
Oral Hypoglycemic Agents and Insulin (B600854)Increased potential for hypoglycemia. nih.govACE inhibitors may improve insulin sensitivity.
Sacubitril (B1662468)/Valsartan (B143634)Increased risk of angioedema.Coadministration is contraindicated. medscape.com

These interactions underscore the importance of careful medication review and monitoring for patients receiving benazepril, particularly those with comorbidities like renal impairment, heart failure, or diabetes. nih.govdrugs.com

Interactions Affecting Electrolyte Homeostasis (e.g., Potassium-Sparing Diuretics)

The mechanism of action of benazepril, as an ACE inhibitor, involves the suppression of the renin-angiotensin-aldosterone system (RAAS). nih.gov This leads to a decrease in aldosterone secretion, which can result in a small increase in serum potassium. nih.govnih.gov When benazepril is used as monotherapy, the change in serum potassium is generally minimal. However, co-administration with agents that also affect potassium levels, such as potassium-sparing diuretics (e.g., spironolactone, amiloride, triamterene), significantly increases the risk of hyperkalemia (elevated serum potassium). nih.gov

Clinical studies and pharmacological data indicate that this interaction is a class effect for ACE inhibitors. The concomitant use of benazepril with potassium-sparing diuretics requires careful monitoring of serum potassium levels, particularly in patients with risk factors such as renal impairment, diabetes, or those who are elderly. nih.govdrugs.com In a study involving patients with chronic heart failure, the combination of benazepril and spironolactone led to a significant increase in plasma potassium concentration, especially in patients with chronic renal failure. cadrj.com While the combination of benazepril with a thiazide diuretic like hydrochlorothiazide tends to have a neutral or even a slight potassium-lowering effect, the addition of a potassium-sparing diuretic can disrupt this balance. nih.govdrugs.com

Table 2: Benazepril Interactions and Effects on Potassium Homeostasis

Interacting Drug ClassMechanism of InteractionEffect on Serum PotassiumClinical ConsiderationsReference
Potassium-Sparing Diuretics (e.g., Spironolactone)Additive effect on potassium retention (ACE inhibition decreases aldosterone secretion, while potassium-sparing diuretics directly inhibit potassium excretion).Increased risk of hyperkalemia.Frequent monitoring of serum potassium is essential, especially in patients with renal impairment. nih.govcadrj.com
Potassium SupplementsAdditive potassium load in the context of reduced potassium excretion due to ACE inhibition.Increased risk of hyperkalemia.Generally should be avoided unless there is a clear clinical indication and potassium levels are closely monitored. drugs.com

Impact of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) on Renal Function

The co-administration of benazepril and nonsteroidal anti-inflammatory drugs (NSAIDs) can have a significant impact on renal function, particularly in susceptible individuals. NSAIDs inhibit the synthesis of renal prostaglandins, which play a crucial role in maintaining renal blood flow, especially in states of renal hypoperfusion. drugs.com ACE inhibitors, including benazepril, cause vasodilation of the efferent arteriole of the glomerulus. The combination of these two effects can lead to a reduction in glomerular filtration rate and, in some cases, acute renal failure. drugs.com

This interaction is of particular concern in patients who are elderly, volume-depleted (e.g., those on diuretic therapy), or have pre-existing renal impairment. nih.govdrugs.com In these patients, the compensatory mechanisms that maintain renal function are already compromised, making them more vulnerable to the nephrotoxic effects of this drug combination. nih.gov In addition to the risk of acute renal injury, NSAIDs can also attenuate the antihypertensive effects of benazepril by causing sodium and water retention. drugs.com Therefore, in patients receiving benazepril who require long-term NSAID therapy, periodic monitoring of renal function and blood pressure is recommended. nih.govdrugs.com

Interactions with Renin-Angiotensin System Modulators (e.g., Angiotensin Receptor Blockers)

The dual blockade of the renin-angiotensin system (RAS) by combining an ACE inhibitor like benazepril with an angiotensin II receptor blocker (ARB) has been investigated as a potential strategy to achieve more complete RAS inhibition. However, clinical trials have shown that this combination is associated with an increased risk of adverse events without providing significant additional cardiovascular or renal protection compared to monotherapy. nih.govnih.gov

Specifically, the combination of an ACE inhibitor and an ARB is linked to a higher incidence of hyperkalemia, hypotension, and renal impairment. nih.govnih.govdrugs.com The VA NEPHRON-D trial, which studied the effects of dual RAS blockade in patients with diabetic nephropathy, was stopped prematurely due to an increased rate of hyperkalemia and acute kidney injury in the combination therapy group. nih.gov Therefore, the co-administration of benazepril with an ARB is generally not recommended, particularly in patients with diabetic nephropathy or moderate to severe renal impairment. nih.govdrugs.com A pilot study investigating the combination of valsartan and benazepril in patients with chronic renal failure found that while the combination was generally well-tolerated in the short term, it did lead to increases in serum creatinine and potassium. nih.gov

Co-administration with mTOR and Neprilysin Inhibitors and Angioedema Risk

The risk of angioedema, a rare but potentially life-threatening side effect of ACE inhibitors, can be increased with the co-administration of certain other medications. Patients receiving an ACE inhibitor like benazepril in combination with a mammalian target of rapamycin (B549165) (mTOR) inhibitor (e.g., sirolimus, everolimus) may have an elevated risk of developing angioedema. nih.govnih.gov

Similarly, the concomitant use of a neprilysin inhibitor, such as sacubitril (available in a combination product with valsartan), with benazepril is associated with an increased risk of angioedema. nih.govnih.gov Neprilysin is an enzyme that degrades bradykinin (B550075), and ACE inhibitors also lead to an accumulation of bradykinin. The dual effect on bradykinin levels is thought to be the mechanism behind the heightened risk of angioedema. medscape.com

Interactions with Antidiabetic Medications

Benazepril can interact with antidiabetic medications, including insulin and oral hypoglycemic agents, potentially increasing the risk of hypoglycemia (low blood sugar). nih.govdrugs.com The proposed mechanism is an improvement in insulin sensitivity, which can lead to lower blood glucose levels. nih.gov

A clinical study in hypertensive patients with type 2 diabetes treated with glibenclamide found that a short-term administration of benazepril improved blood glucose control. nih.gov Plasma glucose levels were lower after benazepril treatment compared to placebo, both in the fasting state and in response to an oral glucose tolerance test. nih.gov This suggests that benazepril may decrease insulin resistance. nih.gov Patients with diabetes who are starting benazepril therapy should be advised to monitor their blood glucose levels more frequently, especially during the initial weeks of treatment, and may require an adjustment in the dosage of their antidiabetic medication. drugs.comdrugs.com

Research into Specific Patient Populations and Clinical Subgroups

Clinical research has also focused on the efficacy and safety of benazepril in specific patient populations, providing valuable information for tailoring antihypertensive therapy.

Elderly Patients: Studies have shown that benazepril is an effective and well-tolerated antihypertensive agent in patients aged 55 and older. nih.gov Its efficacy in this population is comparable to that observed in younger patients. nih.gov However, elderly patients are more likely to have age-related declines in renal function, which may necessitate caution and potential dose adjustments. mayoclinic.org

Patients with Chronic Renal Insufficiency: Benazepril has demonstrated significant renal protective effects in patients with chronic kidney disease (CKD), including those with advanced renal insufficiency. A randomized, double-blind study in non-diabetic patients with advanced renal insufficiency (serum creatinine levels of 3.1 to 5.0 mg/dL) found that benazepril, when added to conventional antihypertensive therapy, was associated with a 43% reduction in the risk of a composite endpoint of doubling of serum creatinine, end-stage renal disease, or death, compared to placebo. nih.gov This benefit appeared to be independent of its blood pressure-lowering effect. nih.gov Benazepril therapy also led to a significant reduction in proteinuria. researchgate.netnih.gov

Diabetic Patients: Benazepril is recognized for its role in protecting kidney function in patients with diabetes. canadianinsulin.com By reducing intraglomerular pressure, it can slow the progression of diabetic nephropathy. canadianinsulin.comnih.gov As mentioned previously, it can also improve glycemic control in some patients with type 2 diabetes. nih.gov

Racial and Ethnic Groups: While ACE inhibitors as a class may be somewhat less effective in lowering blood pressure in Black patients compared to non-Black patients when used as monotherapy, the efficacy of combination therapy with benazepril appears to be independent of race. drugs.com Post-hoc analyses of the ACCOMPLISH trial have suggested that the cardiovascular benefits of the amlodipine/benazepril combination are also observed in Black participants.

Table 3: Summary of Benazepril Research in Specific Patient Populations

Patient PopulationKey Research FindingsReference
ElderlyEffective and well-tolerated, with efficacy comparable to younger patients. Caution is advised due to a higher likelihood of age-related renal impairment. nih.govmayoclinic.org
Chronic Renal InsufficiencyConfers substantial renal benefits, reducing the risk of disease progression and proteinuria, even in advanced stages. researchgate.netnih.govaafp.orgnih.gov
Diabetic PatientsProtects against the progression of diabetic nephropathy and may improve glycemic control. nih.govcanadianinsulin.comnih.gov

Q & A

Q. What are the key synthetic routes for preparing Benazepril ethyl ester, and how do they address stereochemical control?

this compound is synthesized via asymmetric aza-Michael addition of L-homophenylalanine ethyl ester (LHPE) to α,β-unsaturated ketones. A pivotal step involves the reaction of LHPE with 4-(2-nitrophenyl)-4-oxo-but-2-enoic acid methyl ester to form a β-keto-aminoester intermediate, which undergoes cyclization to yield the benzazepine core. Diastereoselectivity (up to 4:1) is achieved using solvents like THF, with minimal sensitivity to temperature or stoichiometry . The final step involves Pd/C hydrogenation and intramolecular cyclization to produce the enantiomerically pure intermediate for Benazepril·HCl .

Q. How is the ethyl ester moiety in Benazepril optimized for bioavailability?

The ethyl ester acts as a prodrug, masking the carboxylic acid group to enhance lipophilicity and intestinal absorption. Ethyl esters are preferred over methyl esters due to reduced toxicity (methanol release) and improved metabolic stability. This design allows hydrolysis in vivo to the active metabolite, benazeprilat, via hepatic esterases .

Q. What analytical methods are critical for characterizing this compound and its intermediates?

High-performance liquid chromatography (HPLC) with chiral columns is essential for resolving enantiomers, particularly during asymmetric synthesis. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm structural integrity, while X-ray crystallography validates stereochemistry in intermediates like tert-butyl esters of 3-amino-benzazepine derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound intermediates be optimized using transition-metal catalysts?

Rhodium-diphosphine catalysts (e.g., NORPHOS) enable >95% enantiomeric excess (ee) in hydrogenating α-keto esters like ethyl 2-oxo-4-phenylbutyrate, a precursor to Benazepril. Reaction parameters such as solvent polarity, hydrogen pressure, and catalyst loading significantly impact optical yields. For example, dichloromethane at 50 psi H₂ optimizes selectivity .

Q. What strategies resolve contradictions in diastereomer ratios during aza-Michael reactions?

Discrepancies in diastereomer ratios (e.g., 4:1 vs. 3:1) arise from solvent effects. Polar aprotic solvents (e.g., THF) stabilize transition states, favoring the desired (2S,3’S)-isomer. Counterion screening (e.g., Li⁺ vs. Na⁺) and kinetic vs. thermodynamic control studies are recommended to refine selectivity .

Q. How do impurities in this compound synthesis impact pharmacological activity, and how are they controlled?

Related compounds (e.g., tert-butyl esters, cyclohexyl derivatives) may arise from incomplete alkylation or esterification. USP guidelines mandate HPLC purity thresholds (>98%) and stress testing (acid/thermal degradation) to identify impurities like 3-(1-ethoxycarbonyl-3-phenylpropyl)amino derivatives .

Q. What enzymatic resolution methods improve yields of L-homophenylalanine ethyl ester (LHPE)?

Kidney acetone powders (KAPs) from bovine sources hydrolyze racemic N-acetyl HPA with >99% ee for the L-enantiomer. Immobilized lipases (e.g., Novozym® 435) in biphasic systems enhance scalability, achieving 41% isolated yield under optimized pH (7.5–8.0) and temperature (35°C) .

Methodological Considerations

Q. How should researchers design kinetic studies for esterase-mediated activation of this compound?

Use LC-MS/MS to quantify benazeprilat formation in hepatic microsomes. Vary substrate concentration (1–100 µM) and measure initial rates. Apply Michaelis-Menten kinetics to calculate KmK_m and VmaxV_{max}, accounting for interspecies variability (e.g., rat vs. human microsomes) .

Q. What experimental designs validate synthetic routes for regulatory compliance?

Follow ICH Q11 guidelines:

  • Define critical quality attributes (CQAs: ee, purity) for intermediates.
  • Use central composite design (CCD) to optimize reaction parameters (e.g., solvent, catalyst loading).
  • Include robustness testing (e.g., ±10% reagent variation) to ensure reproducibility .

Data Interpretation Challenges

Q. How can conflicting results in prodrug hydrolysis rates be reconciled across studies?

Discrepancies often stem from assay conditions (e.g., esterase source, pH). Standardize protocols using human carboxylesterase 1 (hCE1) and report hydrolysis rates as µM/min/mg protein. Cross-validate with in vivo pharmacokinetic data (e.g., plasma AUC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.